molecular formula C21H31ClN6O2 B2617004 N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE CAS No. 1177695-66-7

N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE

Cat. No.: B2617004
CAS No.: 1177695-66-7
M. Wt: 434.97
InChI Key: FVXIKQGQCWPEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring substituted with butylphenyl and morpholine groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE typically involves a multi-step process. The initial step often includes the formation of the triazine ring, followed by the introduction of the butylphenyl and morpholine substituents. Common reagents used in these reactions include triazine precursors, butylphenyl derivatives, and morpholine. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE can be compared with other similar compounds, such as:

    N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine: This compound shares structural similarities but differs in the presence of a purine ring instead of a triazine ring.

    N-(4-butylphenyl)-N’-[3-(4-morpholinyl)propyl]thiourea: This compound contains a thiourea group instead of a triazine ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

N-(4-butylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2.ClH/c1-2-3-4-17-5-7-18(8-6-17)22-19-23-20(26-9-13-28-14-10-26)25-21(24-19)27-11-15-29-16-12-27;/h5-8H,2-4,9-16H2,1H3,(H,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXIKQGQCWPEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.